molecular formula C20H15NO2 B14116386 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one

1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one

Cat. No.: B14116386
M. Wt: 301.3 g/mol
InChI Key: NVUXHIRKXPCDTL-UHFFFAOYSA-N
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Description

1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one is an organic compound that features a phenoxazine moiety attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide[][3].

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid[][3].

Major Products Formed

    Oxidation: Quinones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Nitro or halogenated derivatives[][3].

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one stands out due to its unique combination of a phenoxazine moiety and an ethanone group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and as a tool in biological research .

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-(4-phenoxazin-10-ylphenyl)ethanone

InChI

InChI=1S/C20H15NO2/c1-14(22)15-10-12-16(13-11-15)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3

InChI Key

NVUXHIRKXPCDTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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